molecular formula C9H8ClNO2S B2700035 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride CAS No. 1052541-68-0

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride

Cat. No. B2700035
CAS RN: 1052541-68-0
M. Wt: 229.68
InChI Key: LAFLLFDXERPYQX-UHFFFAOYSA-N
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Description

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1052541-68-0 . It has a molecular weight of 229.69 and its IUPAC name is 5-amino-1-benzothiophene-2-carboxylic acid hydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is 1S/C9H7NO2S.ClH/c10-6-1-2-7-5 (3-6)4-8 (13-7)9 (11)12;/h1-4H,10H2, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride serves as a precursor in the synthesis of a variety of substituted benzo[b]thiophene derivatives. These derivatives have demonstrated potent anti-inflammatory activity, highlighting their potential in the development of new therapeutic agents targeting inflammation-related conditions. The study conducted by Radwan, Shehab, and El-Shenawy (2009) showcased the conversion of 5-Amino-1-benzothiophene-2-carboxylic acid into its acetamido counterpart, further leading to the creation of C5-substituted benzo[b]thiophenes with significant anti-inflammatory properties (Radwan, M. A., Shehab, M. A., & El-Shenawy, S., 2009).

Antimicrobial Activity

The compound has also been involved in the synthesis of new pyridine derivatives, which exhibit variable and modest antimicrobial activity against a range of bacteria and fungi. This suggests its utility in the development of novel antimicrobial agents, potentially contributing to the fight against resistant microbial strains. Patel, Agravat, and Shaikh (2011) explored this aspect by synthesizing 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, revealing the compound's relevance in antimicrobial research (Patel, N., Agravat, S. N., & Shaikh, F. M., 2011).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is instrumental in producing α,β-unsaturated amides through the aminocarbonylation of alkynes. This process, facilitated by specific catalysts and additives, opens avenues for creating valuable compounds in pharmaceuticals and natural products. The research by Sha and Alper (2017) underscores the versatility of this compound in synthetic chemistry, offering a pathway to synthesize complex molecules like natural product avenanthramide A (Sha, F., & Alper, H., 2017).

Crystallography and Material Science

Furthermore, 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride's structural derivatives have been analyzed through crystallography to understand their pharmacological potential and structural properties better. Dugarte-Dugarte et al. (2021) detailed the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, providing insights into its complex 3D arrangement and potential for treating various diseases (Dugarte-Dugarte, A. J., et al., 2021).

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral . It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-amino-1-benzothiophene-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFLLFDXERPYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(S2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride

CAS RN

1052541-68-0
Record name 5-amino-1-benzothiophene-2-carboxylic acid hydrochloride
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